

Comparative Analysis of 2-Aminothiazole Derivatives in Drug Discovery

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Compound of Interest

Compound Name: *2-Amino-4-phenylthiazole
hydrobromide monohydrate*

Cat. No.: *B1265574*

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The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] The versatility of the thiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties.[2] This guide provides a comparative analysis of the performance of various 2-aminothiazole derivatives, supported by experimental data, to aid researchers and scientists in drug development.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[2] The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of in vitro anticancer activity.[1]

Compound/Derivative	Cancer Cell Line	IC50 Value	Reference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)	HeLa (Cervical Cancer)	1.6 ± 0.8 µM	[1]
A549 (Lung Cancer)	Strong antiproliferative activity	[1]	
Compound 20	H1299 (Lung Cancer)	4.89 µM	[1]
SHG-44 (Glioma)	4.03 µM	[1]	
TH-39	K562 (Leukemia)	0.78 µM	[1]
Compounds 23 and 24	HepG2 (Liver Cancer)	0.51 mM and 0.57 mM	[1]
PC12 (Pheochromocytoma)	0.309 mM and 0.298 mM	[1]	
Compound 79a	MCF-7 (Breast Cancer)	2.32 µg/mL (GI50)	[1]
Compound 79b	A549 (Lung Cancer)	1.61 µg/mL (GI50)	[1]
Dasatinib	Chronic Myelogenous Leukemia	-	[4]
Alpelisib	Breast Cancer	-	[4][5]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a chloro-substitution on the phenyl ring has been shown to enhance cytotoxicity.[2] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[2][5]

- **Substitution on the 2-Amino Group:** The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety, has been shown to dramatically enhance anticancer potency.[2]
- **Kinase Inhibition:** Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in cancer.[2] For example, Dasatinib is a pan-Src kinase inhibitor, and other derivatives have shown inhibitory potential against Aurora kinases and CK2.[6][7][8]

Antimicrobial Activity

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Compound/Derivative	Microorganism	MIC Value (µg/mL)	Reference
Schiff bases of 2-aminothiazole	Bacillus subtilis (+ve)	50 and 100	[9][10]
E. coli (-ve)	50 and 100	[9][10]	
Candida albicans (+ve)	50 and 100	[9][10]	
Aspergillus niger (-ve)	50 and 100	[9][10]	
Functionally substituted derivatives	Various bacterial strains	Potent activity	[11]
Various fungal strains	Good activity	[11]	
N-oxazolyl- and N-thiazolylcarboxamides	Mycobacterium tuberculosis	3.13 (best)	[12]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- **Substituents on the Thiazole Ring:** The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[2]

- **Derivatization of the 2-Amino Group:** Conversion of the 2-amino group into Schiff bases or thiourea derivatives has proven to be an effective strategy for enhancing antimicrobial potency.^[2] Halogenated phenyl groups on the thiourea moiety are important for activity against Gram-positive cocci.^[2]
- **Biofilm Inhibition:** Certain thiourea derivatives of 2-aminothiazole have been shown to effectively inhibit the formation of biofilms.^[2]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability and proliferation.^[1]^[2]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a suitable growth medium.^[2]
- **Compound Treatment:** The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).^[2]
- **MTT Addition:** After the incubation period, an MTT solution is added to each well.^[2]
- **Formazan Solubilization:** Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.^[2]
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
- **IC₅₀ Calculation:** The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

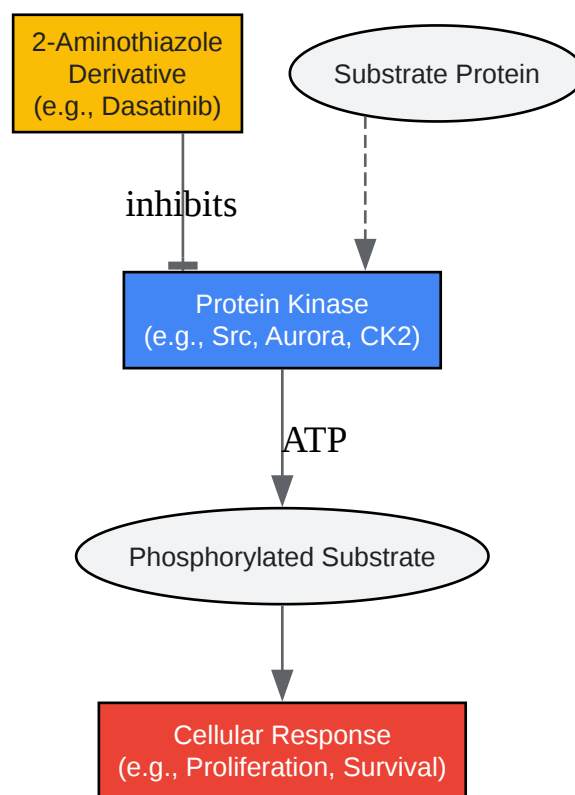
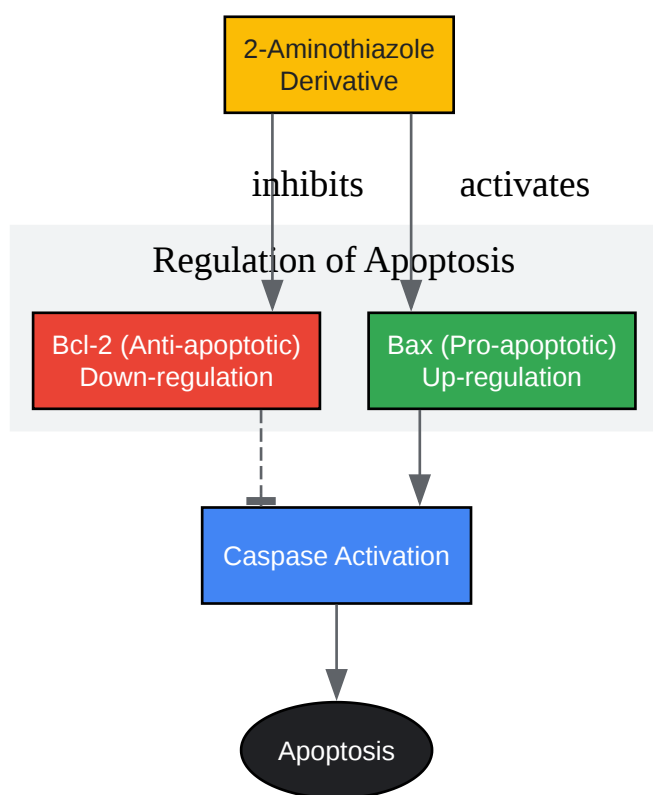
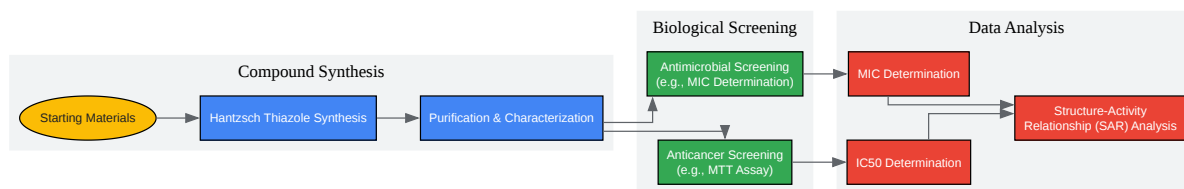
In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[11]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- **Serial Dilution:** The 2-aminothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.^[2]

Visualizations

Signaling Pathways and Experimental Workflows



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